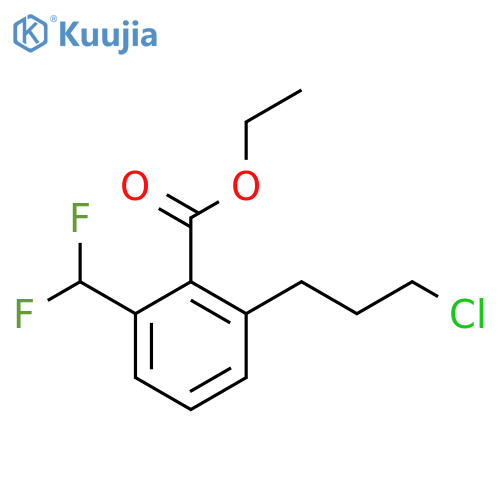Cas no 1806383-27-6 (Ethyl 2-(3-chloropropyl)-6-(difluoromethyl)benzoate)

1806383-27-6 structure
商品名:Ethyl 2-(3-chloropropyl)-6-(difluoromethyl)benzoate
CAS番号:1806383-27-6
MF:C13H15ClF2O2
メガワット:276.706810235977
CID:4955759
Ethyl 2-(3-chloropropyl)-6-(difluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(3-chloropropyl)-6-(difluoromethyl)benzoate
-
- インチ: 1S/C13H15ClF2O2/c1-2-18-13(17)11-9(6-4-8-14)5-3-7-10(11)12(15)16/h3,5,7,12H,2,4,6,8H2,1H3
- InChIKey: MBJOHTYKXFSITH-UHFFFAOYSA-N
- ほほえんだ: ClCCCC1C=CC=C(C(F)F)C=1C(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 261
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 26.3
Ethyl 2-(3-chloropropyl)-6-(difluoromethyl)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015007488-500mg |
Ethyl 2-(3-chloropropyl)-6-(difluoromethyl)benzoate |
1806383-27-6 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
| Alichem | A015007488-1g |
Ethyl 2-(3-chloropropyl)-6-(difluoromethyl)benzoate |
1806383-27-6 | 97% | 1g |
1,445.30 USD | 2021-06-21 | |
| Alichem | A015007488-250mg |
Ethyl 2-(3-chloropropyl)-6-(difluoromethyl)benzoate |
1806383-27-6 | 97% | 250mg |
489.60 USD | 2021-06-21 |
Ethyl 2-(3-chloropropyl)-6-(difluoromethyl)benzoate 関連文献
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
1806383-27-6 (Ethyl 2-(3-chloropropyl)-6-(difluoromethyl)benzoate) 関連製品
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
